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molecular formula C16H13NO4 B1206688 3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate CAS No. 90158-59-1

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate

Cat. No. B1206688
M. Wt: 283.28 g/mol
InChI Key: JTZGDJSJVQONAV-UHFFFAOYSA-N
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Patent
US05017570

Procedure details

One gram of ethyl 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylate was dissolved in 10 ml of methanol. To the solution, 10 ml of 1N sodium hydroxide was added and the mixture was refluxed for 1 hour. After cooling, the mixture was neutralized with dilute hydrochloric acid and the precipitating crystal was recovered by filtration. Recrystallization from methanol produced 0.84 g of 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylic acid (Compound No. 1). Yield, 92%; melting point, 247° C. (with decomposition).
Name
ethyl 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]2[C:7]([CH3:21])=[N:8][C:9]3[CH:15]=[C:14]([C:16]([O:18]CC)=[O:17])[CH:13]=[CH:12][C:10]=3[O:11][C:5]=2[CH:4]=1.[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]2[C:7]([CH3:21])=[N:8][C:9]3[CH:15]=[C:14]([C:16]([OH:18])=[O:17])[CH:13]=[CH:12][C:10]=3[O:11][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(C(=NC3=C(O2)C=CC(=C3)C(=O)OCC)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=NC3=C(O2)C=CC(=C3)C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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